
N,N'-dioctylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dioctylpropanediamide: is an organic compound with the molecular formula C₁₉H₃₈N₂O₂ It is a diamide derivative of propanediamine, where both amide groups are substituted with octyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-dioctylpropanediamide can be synthesized through the reaction of octylamine with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction typically involves the following steps:
Condensation Reaction: Octylamine reacts with diethyl malonate in the presence of a base such as sodium ethoxide to form the intermediate diethyl N,N’-dioctylmalonamide.
Hydrolysis: The intermediate is then hydrolyzed using an acid such as hydrochloric acid to yield N,N’-dioctylmalonamide.
Decarboxylation: Finally, the malonamide undergoes decarboxylation under heat to produce N,N’-dioctylpropanediamide.
Industrial Production Methods: In industrial settings, the production of N,N’-dioctylpropanediamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N’-dioctylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of N,N’-dioctylpropanediamide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amide groups in N,N’-dioctylpropanediamide can participate in nucleophilic substitution reactions, where the octyl chains can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-dioctylpropanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: N,N’-dioctylpropanediamide derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: It is used in the production of specialty chemicals, surfactants, and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of N,N’-dioctylpropanediamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
N,N’-dimethylpropanediamide: A smaller analog with methyl groups instead of octyl chains.
N,N’-diethylpropanediamide: Similar structure with ethyl groups.
N,N’-dipropylpropanediamide: Contains propyl groups.
Uniqueness: N,N’-dioctylpropanediamide is unique due to its long octyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and stabilizers.
Properties
CAS No. |
39252-50-1 |
|---|---|
Molecular Formula |
C19H38N2O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N,N'-dioctylpropanediamide |
InChI |
InChI=1S/C19H38N2O2/c1-3-5-7-9-11-13-15-20-18(22)17-19(23)21-16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
DAAYZRPEBHSDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CC(=O)NCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


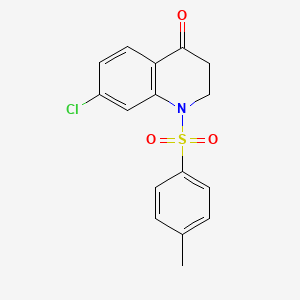
![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)

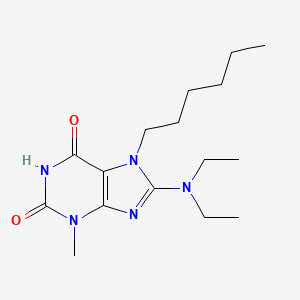

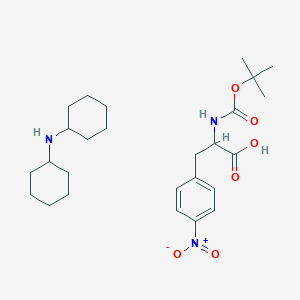
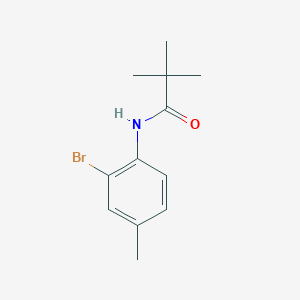
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993249.png)
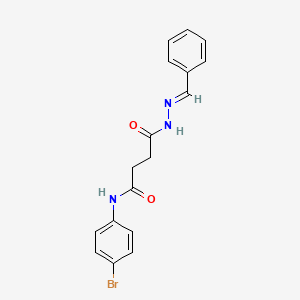

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993265.png)
![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
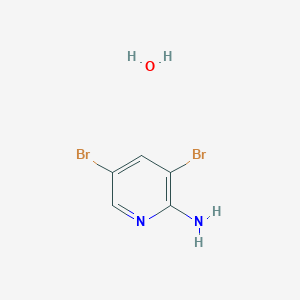
![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)
